molecular formula C22H31N5O2 B11190671 1-(2,4-dimethylphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one CAS No. 1158604-61-5

1-(2,4-dimethylphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11190671
CAS No.: 1158604-61-5
M. Wt: 397.5 g/mol
InChI Key: RXMFPZAWKDGPAX-UHFFFAOYSA-N
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Description

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrimido-triazinone core fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with aromatic aldehydes and thio derivatives under reflux conditions in ethanol, yielding the desired product with a significant yield . The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the morpholine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the inhibition of key metabolic processes in microorganisms or cancer cells, leading to their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1158604-61-5

Molecular Formula

C22H31N5O2

Molecular Weight

397.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H31N5O2/c1-16-5-6-20(17(2)13-16)26-14-25(8-7-24-9-11-29-12-10-24)15-27-21(28)18(3)19(4)23-22(26)27/h5-6,13H,7-12,14-15H2,1-4H3

InChI Key

RXMFPZAWKDGPAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCN4CCOCC4)C

Origin of Product

United States

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